I drofenantreni
Hydrophenanthrenes are a class of organic compounds that contain one or more hydroxyl groups (-OH) attached to phenanthrene rings. Phenanthrene itself is a polycyclic aromatic hydrocarbon (PAH) with a molecular structure consisting of nine carbon atoms in two fused benzene rings. By introducing hydroxyl functionalities, these derivatives exhibit enhanced solubility and improved interaction capabilities with various materials.
The addition of hydroxyl groups can significantly alter the physicochemical properties of phenanthrenes, such as their polarity, reactivity, and stability. These compounds are valuable in a range of applications including catalysis, pharmaceuticals, and dye synthesis due to their unique structural features. In catalytic processes, for example, hydrophenanthrenes can act as both ligands and reactants, facilitating reactions that would be challenging or impossible with pure phenanthrene.
Moreover, the presence of hydroxyl groups can also enhance the biodegradability of these compounds under certain conditions, making them more environmentally friendly compared to their parent aromatic hydrocarbons. Overall, hydrophenanthrenes represent a versatile class of chemicals with potential in multiple industrial sectors.

Struttura | Nome chimico | CAS | MF |
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1-Ketone-8,15-Isopimaradiene-1,9-diol | 147568-33-0 | C20H30O2 |
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juncunone | 77305-81-8 | C18H18O3 |
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4-hydroxy-2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene | 1083410-93-8 | C18H20O5 |
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N/A | 144106-81-0 | C19H20O2 |
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(1alpha,9alpha)-8(14),15-Isopimaradiene-1,9-diol | 147568-34-1 | C20H32O2 |
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1-(p-hydroxybenzoyl)-2-methoxy-4,7-dihydroxy-9,10-dihydrophenanthrene | 1258059-31-2 | C22H18O5 |
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6-Hydroxy-7-methoxy-1,2-dimethyl-9,10-dihydro-phenanthren | 59935-79-4 | C17H18O2 |
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1,4,6-trihydroxy-5,7-dimethoxy-9,10-dihydrophenanthrene | 1106711-13-0 | C16H16O5 |
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scopararane D | 1383202-25-2 | C20H28O4 |
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(7beta,8beta,13alpha)-7,8,13-Trihydroxy-15,16-dinor-18-isopimaranoic acid | 150900-96-2 | C18H30O5 |
Letteratura correlata
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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